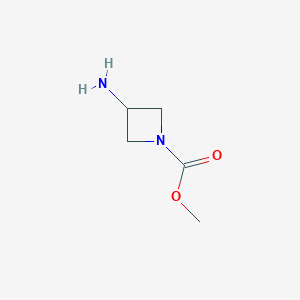

Methyl 3-aminoazetidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-aminoazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c1-9-5(8)7-2-4(6)3-7/h4H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEXOFGFFYFCFLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Synthesis of Methyl 3-aminoazetidine-1-carboxylate: A Technical Guide

Introduction: The Azetidine Moiety in Modern Drug Discovery

The azetidine ring, a four-membered saturated heterocycle containing a single nitrogen atom, has emerged as a privileged scaffold in medicinal chemistry. Its unique conformational properties, ability to introduce three-dimensional character, and role as a bioisostere for other cyclic and acyclic functionalities have led to its incorporation into a wide array of biologically active molecules. Among the functionalized azetidines, methyl 3-aminoazetidine-1-carboxylate and its N-protected derivatives are of particular importance as versatile building blocks in the synthesis of novel therapeutic agents. These compounds serve as key intermediates in the development of drugs targeting a range of diseases, including cancer, infectious diseases, and neurological disorders.

This in-depth technical guide provides a comprehensive overview of the core synthetic pathways for accessing this compound, with a focus on the N-Boc protected analogue, a common and versatile intermediate. We will delve into the strategic considerations behind different synthetic routes, offering detailed experimental protocols and mechanistic insights to empower researchers, scientists, and drug development professionals in their pursuit of novel chemical entities.

Strategic Approaches to the Synthesis of the 3-Aminoazetidine Core

The construction of the strained four-membered azetidine ring presents unique synthetic challenges. Several strategies have been developed to address these challenges, each with its own set of advantages and limitations. This guide will focus on three prominent and field-proven pathways:

-

The Epichlorohydrin Route: A cost-effective and scalable approach utilizing a readily available starting material.

-

The N-Boc-3-Azetidinone Route: A versatile pathway that allows for diverse functionalization at the 3-position.

-

The Azide Reduction Route: A direct and efficient method for the introduction of the 3-amino group.

Pathway 1: The Epichlorohydrin Route

This pathway is a cornerstone for the industrial-scale synthesis of 3-hydroxyazetidine, a direct precursor to 3-aminoazetidine derivatives. The low cost of epichlorohydrin makes this an economically attractive route.

Causality Behind Experimental Choices

The synthetic strategy hinges on the initial reaction of a suitable amine with epichlorohydrin to form an amino alcohol, which then undergoes an intramolecular cyclization to form the azetidine ring. The choice of the initial amine is critical as it will ultimately become the substituent on the azetidine nitrogen. For the synthesis of N-protected 3-aminoazetidines, a protecting group that can be easily removed is often employed on the starting amine. A common and effective choice is a benzyl group, which can be removed later via hydrogenolysis.

Experimental Protocol

Step 1: Synthesis of 1-Benzyl-3-hydroxyazetidine

-

To a solution of benzylamine in a suitable solvent such as methanol or water, slowly add epichlorohydrin at a controlled temperature (typically 0-10 °C) to manage the exothermicity of the reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

The intermediate amino alcohol is then cyclized by treatment with a base, such as sodium hydroxide, to promote intramolecular nucleophilic substitution and formation of the azetidine ring.

-

The product, 1-benzyl-3-hydroxyazetidine, is then extracted into an organic solvent, dried, and purified by distillation or chromatography.

Step 2: Conversion of 1-Benzyl-3-hydroxyazetidine to N-Boc-3-aminoazetidine

-

The hydroxyl group of 1-benzyl-3-hydroxyazetidine is first converted to a good leaving group, typically a mesylate or tosylate, by reaction with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base like triethylamine.

-

The resulting mesylate or tosylate is then displaced with an azide source, such as sodium azide, in a polar aprotic solvent like DMF.

-

The azido intermediate is subsequently reduced to the corresponding amine. A common and efficient method is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere. This step also conveniently removes the N-benzyl protecting group.

-

The resulting 3-aminoazetidine is then protected with a Boc group by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Step 3: Esterification to Methyl 3-(tert-butoxycarbonylamino)azetidine-1-carboxylate

-

The N-Boc-3-aminoazetidine can be further functionalized at the nitrogen of the azetidine ring. To obtain the title compound, the secondary amine of the azetidine ring is reacted with methyl chloroformate in the presence of a base to yield methyl 3-(tert-butoxycarbonylamino)azetidine-1-carboxylate.

Visualization of the Epichlorohydrin Pathway

An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-aminoazetidine-3-carboxylate

A Note on Nomenclature: The compound "Methyl 3-aminoazetidine-1-carboxylate" as requested is not a standard nomenclature for a stable, commonly available chemical entity. The more chemically precise and documented structure is Methyl 3-aminoazetidine-3-carboxylate , where both the amino and the methyl carboxylate groups are attached to the same carbon atom of the azetidine ring. This guide will focus on the latter compound, which is available commercially, often as a dihydrochloride salt (CAS 2825006-40-2).

Introduction: The Rising Prominence of the Azetidine Scaffold in Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in modern medicinal chemistry.[1][2] Its growing prevalence in drug discovery is attributed to the unique structural and physicochemical properties it imparts to a molecule. The inherent ring strain and conformational rigidity of the azetidine motif allow for precise, three-dimensional positioning of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[1][2] Furthermore, the incorporation of this sp3-rich scaffold can improve critical pharmacokinetic properties such as metabolic stability and aqueous solubility.[1] Several FDA-approved drugs, including baricitinib and cobimetinib, feature the azetidine moiety, underscoring its therapeutic significance.[1] This guide provides a detailed examination of the core physicochemical properties of Methyl 3-aminoazetidine-3-carboxylate, a key building block for the synthesis of more complex azetidine-containing drug candidates.

Core Molecular and Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is paramount in drug development, influencing everything from initial screening to formulation. For Methyl 3-aminoazetidine-3-carboxylate, these properties dictate its behavior in biological systems.

Molecular Structure and Identity

-

IUPAC Name: methyl 3-aminoazetidine-3-carboxylate

-

Parent Compound CID: 73553397[3]

-

CAS Number (Dihydrochloride salt): 2825006-40-2[3]

-

Molecular Formula: C₅H₁₀N₂O₂[3]

The structure features a central, strained azetidine ring with a geminal substitution at the C3 position, bearing both a primary amine and a methyl ester. This arrangement presents two key functional groups that will dominate the molecule's physicochemical behavior: the basic amino group and the polar, non-ionizable methyl ester.

Summary of Physicochemical Data

The following table summarizes the key physicochemical properties of Methyl 3-aminoazetidine-3-carboxylate. It is important to note that while some data is available from computational models, experimental determination is crucial for confirming these values in a laboratory setting.

| Property | Value (Computed) | Significance in Drug Discovery |

| Molecular Weight | 130.14 g/mol | Influences diffusion rates and overall size, relevant to Lipinski's Rule of Five. |

| pKa | Estimated 7.5 - 8.5 | Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor interactions. |

| logP | -1.5 to -0.5 | Indicates the compound's lipophilicity, affecting its ability to cross cell membranes and its distribution in the body. |

| Topological Polar Surface Area (TPSA) | 64.4 Ų[3] | Predicts passive molecular transport through membranes and interaction with polar surfaces. |

| Hydrogen Bond Donors | 2 | The primary amine contributes to interactions with biological targets and affects solubility. |

| Hydrogen Bond Acceptors | 3 | The nitrogen atom and the two oxygen atoms of the ester can accept hydrogen bonds, influencing solubility and binding. |

| Rotatable Bonds | 1 | The low number of rotatable bonds indicates a conformationally restricted molecule, which can be advantageous for target binding. |

Ionization Constant (pKa)

The pKa value is a critical determinant of a drug candidate's behavior. It dictates the extent of ionization at a given pH, which in turn influences solubility, absorption, distribution, and target engagement. Methyl 3-aminoazetidine-3-carboxylate has two nitrogen atoms, but the primary amine at the C3 position is significantly more basic than the ring nitrogen, which is an amide-like secondary amine and thus much less basic. Therefore, the relevant pKa will be that of the primary amino group.

Expected pKa and Rationale

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining pKa values.[4]

Principle: A solution of the compound is titrated with a strong acid or base, and the pH is measured as a function of the volume of titrant added. The pKa is the pH at which half of the compound is in its ionized form, corresponding to the midpoint of the buffer region on the titration curve.[4]

Methodology:

-

Preparation of Solutions:

-

Prepare a standardized 0.1 M solution of sodium hydroxide (NaOH) and a standardized 0.1 M solution of hydrochloric acid (HCl).[3]

-

Accurately weigh approximately 5-10 mg of Methyl 3-aminoazetidine-3-carboxylate (or its hydrochloride salt) and dissolve it in a known volume (e.g., 50 mL) of deionized water. To ensure complete dissolution, especially if starting from the free base, the initial solution can be made acidic (pH ~2) with a small amount of 0.1 M HCl.

-

To maintain a constant ionic strength throughout the titration, add a background electrolyte such as 0.15 M potassium chloride (KCl).[3]

-

-

Titration Procedure:

-

Calibrate a pH meter using standard buffers at pH 4, 7, and 10.[3]

-

Place the solution containing the compound in a jacketed beaker to maintain a constant temperature (e.g., 25 °C) and stir gently with a magnetic stirrer.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Add the standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.05 mL) using a calibrated burette.

-

Record the pH reading after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH reaches approximately 11-12.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of NaOH added to generate a titration curve.

-

The pKa is determined from the pH at the half-equivalence point. The equivalence point is identified as the point of steepest inflection on the curve.

-

Lipophilicity (logP/logD)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a measure of a compound's preference for a lipid-like environment over an aqueous one. It is a critical parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Predicted Lipophilicity

Given the presence of a primary amine and a methyl ester, Methyl 3-aminoazetidine-3-carboxylate is expected to be a relatively polar and hydrophilic compound. The calculated logP values are typically in the range of -1.5 to -0.5, indicating a preference for the aqueous phase over a nonpolar organic phase like octanol. Since the molecule will be significantly protonated at physiological pH, its distribution coefficient (logD at pH 7.4) will be even lower (more hydrophilic) than its logP value.

Experimental Protocol: logP Determination by Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining logP.[5]

Principle: The compound is partitioned between two immiscible liquids, typically n-octanol and water. After reaching equilibrium, the concentration of the compound in each phase is measured, and the logP is calculated as the logarithm of the ratio of the concentrations.[5]

Methodology:

-

Preparation:

-

Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.[5] Use a phosphate buffer (e.g., pH 7.4) for the aqueous phase if determining logD.[6]

-

Prepare a stock solution of Methyl 3-aminoazetidine-3-carboxylate in the aqueous phase at a known concentration.

-

-

Partitioning:

-

In a centrifuge tube, combine a known volume of the pre-saturated n-octanol and the pre-saturated aqueous solution containing the compound (e.g., 5 mL of each).

-

Shake the tube vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition and reach equilibrium.

-

Centrifuge the mixture to ensure complete separation of the two phases.

-

-

Quantification and Calculation:

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous layers.

-

Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or LC-MS. A calibration curve should be prepared for accurate quantification.

-

Calculate the partition coefficient (P) as: P = [Concentration in n-octanol] / [Concentration in aqueous phase]

-

The logP is the base-10 logarithm of P.

-

Solubility

Aqueous solubility is a crucial property for drug candidates, as a compound must be in solution to be absorbed and exert its therapeutic effect. Poor solubility can be a major hurdle in drug development.

Expected Solubility Profile

Due to its polar nature and the presence of hydrogen bond donors and acceptors, Methyl 3-aminoazetidine-3-carboxylate is expected to have good aqueous solubility, particularly at acidic to neutral pH where the primary amine is protonated. The methyl ester is susceptible to hydrolysis, especially at high or low pH, which could affect solubility measurements over time. Therefore, a kinetic solubility assay is often more relevant in early drug discovery.

Experimental Protocol: Kinetic Solubility Assay

The kinetic solubility assay is a high-throughput method used to assess the solubility of a compound when it is rapidly precipitated from a DMSO stock solution into an aqueous buffer.[7][8]

Principle: A concentrated DMSO stock solution of the compound is added to an aqueous buffer. Any compound that precipitates out is removed by filtration or centrifugation, and the concentration of the remaining dissolved compound is measured.[7]

Methodology:

-

Preparation:

-

Prepare a high-concentration stock solution of Methyl 3-aminoazetidine-3-carboxylate in DMSO (e.g., 10 mM).

-

Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).

-

-

Assay Procedure:

-

In a 96-well plate, add a small volume of the DMSO stock solution (e.g., 2 µL) to a larger volume of the aqueous buffer (e.g., 198 µL).

-

Seal the plate and shake at room temperature for a defined period (e.g., 2 to 18 hours) to allow for precipitation to reach a steady state.[9]

-

After incubation, centrifuge the plate to pellet any precipitate.[9]

-

Carefully transfer the supernatant to a new plate.

-

-

Quantification:

-

Determine the concentration of the dissolved compound in the supernatant using a sensitive analytical method like LC-MS/MS.

-

The concentration is determined by comparing the analytical response to a calibration curve prepared by diluting the DMSO stock solution in a mixture of acetonitrile and water.

-

Stability

The chemical stability of a drug candidate is essential for its successful development, manufacturing, and storage. For Methyl 3-aminoazetidine-3-carboxylate, the primary stability concerns are the potential for hydrolysis of the methyl ester and the reactivity of the strained azetidine ring.

-

Ester Hydrolysis: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions, which would yield the corresponding carboxylic acid. This process is typically slow at neutral pH but can be accelerated at pH extremes and higher temperatures. Stability studies should be conducted at various pH values (e.g., pH 2, 7.4, and 9) to assess the rate of hydrolysis.

-

Ring Stability: The azetidine ring is strained, but it is generally stable under typical physiological and storage conditions. However, it can be susceptible to ring-opening reactions under harsh conditions or in the presence of strong nucleophiles or electrophiles. Synthesis of related 3-aminoazetidine-3-carboxylic acid derivatives often involves the use of protecting groups on the ring nitrogen, which are then removed under specific conditions, indicating the ring's robustness to a range of chemical transformations.[10]

Conclusion

Methyl 3-aminoazetidine-3-carboxylate is a valuable building block in medicinal chemistry, offering a conformationally constrained scaffold with desirable physicochemical properties. Its high polarity, good expected aqueous solubility, and the presence of versatile functional groups make it an attractive starting point for the synthesis of novel therapeutics. A thorough understanding and experimental determination of its pKa, logD, solubility, and stability, as outlined in this guide, are essential for researchers and drug development professionals to effectively utilize this compound in their discovery programs and to rationally design the next generation of azetidine-containing medicines.

References

-

PubChem. Methyl 3-aminoazetidine-3-carboxylate dihydrochloride. National Center for Biotechnology Information. [Link]

-

Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]

-

Singh, G. S., & D'hooghe, M. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(78), 49549–49576. [Link]

-

Warren Center for Neuroscience Drug Discovery. (2025). Kinetic Solubility 96–Well Protocol. [Link]

-

ResearchGate. (n.d.). Relevance and chemistry of azetidines and ABBs. [Link]

-

Protocols.io. (2024). LogP / LogD shake-flask method. [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. [Link]

-

Scribd. (n.d.). Potentiometric Acid-Base Titration Guide. [Link]

-

National Institutes of Health. (n.d.). Development of Methods for the Determination of pKa Values. [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [Link]

-

ResearchGate. (n.d.). LogP / LogD shake-flask method v1. [Link]

-

ACS Publications. (n.d.). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. [Link]

-

JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]

-

Lokey Lab Protocols. (2017). Shake Flask logK. [Link]

-

Singh, G. S., & D’hooghe, M. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(78), 49549-49576. [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. LogP / LogD shake-flask method [protocols.io]

- 6. researchgate.net [researchgate.net]

- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 8. enamine.net [enamine.net]

- 9. static1.squarespace.com [static1.squarespace.com]

- 10. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

Methyl 3-aminoazetidine-1-carboxylate structural elucidation

An In-depth Technical Guide to the Structural Elucidation of Methyl 3-aminoazetidine-1-carboxylate

Abstract

This technical guide provides a comprehensive, multi-technique framework for the unambiguous structural elucidation of this compound, a valuable heterocyclic building block in medicinal chemistry. Addressed to researchers and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices. We detail an integrated analytical workflow encompassing purity assessment by High-Performance Liquid Chromatography (HPLC), molecular formula determination via High-Resolution Mass Spectrometry (HRMS), functional group identification using Fourier-Transform Infrared (FTIR) Spectroscopy, and definitive structural mapping through advanced Nuclear Magnetic Resonance (NMR) techniques, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectroscopy. Each protocol is presented as a self-validating system, ensuring scientific integrity and trustworthy results. The guide culminates in an integrated workflow diagram, visually synthesizing the data from each technique to provide unequivocal confirmation of the target structure.

Introduction: The Azetidine Scaffold and its Importance

The azetidine ring, a four-membered saturated nitrogen heterocycle, is a privileged scaffold in modern drug discovery.[1] Its strained ring system imparts unique conformational constraints and metabolic stability, making it a desirable replacement for more common motifs like piperidine or pyrrolidine.[1][2] Azetidine derivatives are key components in a range of biologically active compounds, including antibacterial and antidepressant agents.[3][4]

This compound is a particularly useful bifunctional building block. It features a nucleophilic primary amine at the 3-position for derivatization and a methyl carbamate at the 1-position, which acts as a stable, neutral protecting group and influences the molecule's electronic properties. Given its role as a critical intermediate, the ability to unequivocally confirm its structure and purity is paramount for ensuring the quality and reproducibility of subsequent synthetic steps.[3]

Physicochemical Properties and Purity Assessment

Before undertaking detailed structural analysis, it is essential to establish the purity of the analyte. Spectroscopic data is only meaningful when it represents a single, homogenous compound. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose.[7]

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₁₀N₂O₂ |

| Molecular Weight | 130.14 g/mol |

| Calculated Exact Mass | 130.0742 u |

| LogP | (Predicted) ~ -0.5 |

Experimental Protocol: Purity Determination by RP-HPLC

Rationale: Reversed-Phase HPLC (RP-HPLC) is chosen for its versatility and its ability to separate the polar target compound from potential non-polar impurities or starting materials. UV detection is suitable due to the presence of the carbamate chromophore.

Step-by-Step Methodology:

-

System Preparation: Agilent 1260 Infinity II LC System or equivalent.

-

Column: C18 stationary phase (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Elution: Start with 5% B for 2 minutes, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 5 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 5 µL.

-

Detection: Diode Array Detector (DAD) at 210 nm.

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 50:50 Water:Acetonitrile mixture.

-

Analysis: A single major peak with >95% area percentage is indicative of sufficient purity for structural elucidation.

Mass Spectrometry: The Molecular Blueprint

The first step in structural analysis is to confirm the molecular weight and, by extension, the molecular formula. High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, which is crucial for distinguishing between compounds with the same nominal mass.[2]

Rationale: Electrospray Ionization (ESI) is the preferred ionization technique for polar molecules like our target compound, as it generates intact protonated molecular ions [M+H]⁺ with high efficiency.[8]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Step-by-Step Methodology:

-

System: Bruker MicrOTOF-Q III (ESI+) or equivalent Time-of-Flight (TOF) mass spectrometer.[2]

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Sample Infusion: Introduce the sample dissolved in methanol (~0.1 mg/mL) via direct infusion at a flow rate of 5 µL/min.

-

Mass Range: Scan from m/z 50 to 500.

-

Calibration: Use an internal calibrant (e.g., sodium formate) to ensure high mass accuracy (< 5 ppm).[2]

-

Data Analysis: Identify the monoisotopic peak for the protonated molecule [M+H]⁺ and compare the measured exact mass to the calculated value.

Table 2: Expected HRMS Data

| Ion | Calculated Exact Mass (m/z) | Expected Observation |

| [C₅H₁₀N₂O₂ + H]⁺ | 131.0815 | A high-intensity signal within 5 ppm of this value. |

Infrared Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid, non-destructive technique used to confirm the presence of key functional groups.[7] It provides conclusive evidence for the carbamate and primary amine moieties, which are the defining features of the molecule.[9]

Rationale: The vibrations of specific bonds (e.g., C=O, N-H) absorb infrared radiation at characteristic frequencies. The presence or absence of these absorptions provides a molecular "fingerprint."

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

Step-by-Step Methodology:

-

System: PerkinElmer 100 FT-IR or equivalent, equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a single drop of the neat liquid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 600 cm⁻¹.

-

Background Correction: Perform a background scan of the clean, empty ATR crystal before analyzing the sample.

-

Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 3: Key FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) | Rationale for Assignment |

| Primary Amine (R-NH₂) | N-H Symmetric & Asymmetric Stretch | 3400 - 3250 (two bands) | Characteristic for a primary amine.[10] |

| Primary Amine (R-NH₂) | N-H Scissoring (Bend) | 1650 - 1580 | Confirms the presence of the -NH₂ group.[11] |

| Carbamate (N-CO-O) | C=O Stretch | 1720 - 1680 | Strong, sharp peak typical for a carbamate carbonyl.[12] |

| Carbamate (N-CO-O) | C-N Stretch | 1350 - 1200 | Part of the carbamate fingerprint.[13] |

| Aliphatic C-H | C-H Stretch | 3000 - 2850 | Indicates the presence of sp³ hybridized C-H bonds.[14][15] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure

NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule. It provides detailed information about the chemical environment, connectivity, and spatial relationships of all hydrogen and carbon atoms.[16]

¹H NMR Spectroscopy: Proton Environment Mapping

Rationale: The ¹H NMR spectrum reveals the number of different types of protons, their electronic environment (chemical shift), their neighboring protons (multiplicity), and their relative quantities (integration).

Step-by-Step Methodology:

-

System: 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of Deuterated Chloroform (CDCl₃) or Deuterated Methanol (CD₃OD).

-

Experiment: Acquire a standard 1D proton spectrum.

-

D₂O Exchange: Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum to confirm the identity of exchangeable N-H protons.

Table 4: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale for Assignment |

| H-2, H-4 (Azetidine) | 4.2 - 4.0 | m | 2H | Protons adjacent to the carbamate nitrogen are deshielded. Complex splitting due to geminal and vicinal coupling.[2] |

| H-2, H-4 (Azetidine) | 3.8 - 3.6 | m | 2H | Diastereotopic protons on the azetidine ring, showing complex splitting. |

| O-CH₃ (Methyl Carbamate) | 3.70 | s | 3H | Characteristic singlet for a methyl ester/carbamate.[16] |

| H-3 (Azetidine) | 3.5 - 3.3 | m (quintet-like) | 1H | Methine proton attached to the same carbon as the amino group. |

| -NH₂ (Amine) | 1.8 (broad) | s | 2H | Broad signal due to quadrupole broadening and exchange. Will disappear upon D₂O exchange. |

¹³C NMR Spectroscopy: Carbon Skeleton Analysis

Rationale: The ¹³C NMR spectrum shows a signal for each unique carbon atom in the molecule, with chemical shifts indicating the carbon's functional group and electronic environment.

Step-by-Step Methodology:

-

System & Sample: Same as for ¹H NMR.

-

Experiment: Acquire a proton-decoupled 1D carbon spectrum. Optionally, run a DEPT-135 experiment to differentiate between CH/CH₃ (positive) and CH₂ (negative) signals.

Table 5: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Assignment | Predicted δ (ppm) | Rationale for Assignment |

| C=O (Carbamate) | 157.0 | Typical chemical shift for a carbamate carbonyl carbon.[16] |

| O-CH₃ (Methyl Carbamate) | 52.5 | Standard shift for a methyl group attached to an oxygen in a carbamate/ester.[17] |

| C-2, C-4 (Azetidine) | 50.0 | Carbons adjacent to the ring nitrogen. The exact shift can vary due to ring strain. |

| C-3 (Azetidine) | 45.0 | Carbon atom bearing the amino group. |

2D NMR for Unambiguous Assignment

Rationale: While 1D NMR provides essential data, 2D NMR experiments are required to definitively prove the connectivity of the atomic framework.[18]

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds). This will confirm the coupling network between H-3 and the protons at H-2/H-4 in the azetidine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal it is directly attached to. This allows for the unambiguous assignment of the ¹³C spectrum based on the more easily interpreted ¹H spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is the key experiment for piecing together the molecular fragments.

Key Expected HMBC Correlations:

-

The protons of the O-CH₃ group (δ ~3.70) will show a correlation to the C=O carbon (δ ~157.0), confirming the methyl carbamate structure.

-

The protons at C-2/C-4 of the azetidine ring will show correlations to the C=O carbon, linking the ring to the carbamate.

-

The protons at C-2/C-4 will also show correlations to C-3 , confirming the ring structure.

Caption: Key HMBC correlations confirming the molecular backbone.

Integrated Structural Elucidation Workflow

Caption: Integrated workflow for structural elucidation.

Conclusion

By systematically applying a suite of orthogonal analytical techniques—HPLC, HRMS, FTIR, and a full complement of NMR experiments—the chemical structure of this compound can be unequivocally confirmed. This in-depth, causality-driven approach ensures that each piece of data validates the others, providing the high degree of confidence required in pharmaceutical research and development. The methodologies and expected data presented herein serve as a robust template for the characterization of this, and other, novel small molecules.

References

- Vertex AI Search. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.

- Sigma-Aldrich. Small Molecules Analysis & QC.

- Agilent. Small Molecule Drug Characterization and Purity Analysis.

- Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery.

- ACS Omega. (2025). Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine.

- Pacific BioLabs. Identity and Purity - Small Molecules.

- National Institutes of Health. An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II.

- PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin.

- MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates.

- National Institutes of Health. Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes.

- ResearchGate. Infrared spectra of a) carbamic acid dimer (NH 2 COOH) 2 , b) ammonium....

- University of Birmingham. Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines.

- ACS Publications. (2011). FTIR Study of CO2 Adsorption on Amine-Grafted SBA-15: Elucidation of Adsorbed Species.

- Guidechem. 1-Boc-3-(Amino)azetidine 193269-78-2.

- ChemicalBook. 1-Boc-3-(Amino)azetidine | 193269-78-2.

- American Chemical Society. (2026). Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes.

- MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.

- The Royal Society of Chemistry. †Electronic Supplementary Information (ESI).

- ChemicalBook. Methyl 1-Cbz-azetidine-3-carboxylate(757239-60-4) 1H NMR spectrum.

- Benchchem. In Vivo Pharmacokinetic Profile of Azetidine-Containing Compounds: A Comparative Guide.

- Google Patents. (2000). WO2000063168A1 - Synthesis of azetidine derivatives.

- National Institutes of Health. Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties.

- MDPI. Methyl 2-Amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate.

- Marine Drugs. (2014). N-Acylated amino acid methyl esters from marine Roseobacter group bacteria.

- Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.

- Sigma-Aldrich. Methyl 1-Boc-azetidine-3-carboxylate 95 610791-05-4.

- RSC Publishing. (2017). Recent advances in synthetic facets of immensely reactive azetidines.

- MDPI. (2017). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- Sigma-Aldrich. Methyl 1-Boc-azetidine-3-carboxylate 95 610791-05-4.

- Geochimica et Cosmochimica Acta. (2005). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 1: Infrared spectroscopy.

- OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry.

- National Institutes of Health. A Convenient Synthesis of Amino Acid Methyl Esters.

- Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables.

- Spectroscopy Online. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean.

- Google Patents. (2020). CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.

- ChemicalBook. Methyl 1-Boc-azetidine-3-carboxylate | 610791-05-4.

- PubChem. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate.

Sources

- 1. etheses.bham.ac.uk [etheses.bham.ac.uk]

- 2. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Boc-3-(Amino)azetidine | 193269-78-2 [chemicalbook.com]

- 4. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. 小分子分析与质控 [sigmaaldrich.com]

- 7. pacificbiolabs.com [pacificbiolabs.com]

- 8. drugtargetreview.com [drugtargetreview.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

The Ascent of a Strained Scaffold: A Technical Guide to the Discovery and Synthetic Evolution of 3-Aminoazetidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine ring, a four-membered saturated heterocycle, has emerged from relative obscurity to become a privileged scaffold in modern medicinal chemistry. Its inherent ring strain and non-planar geometry offer a unique three-dimensional profile that can impart favorable physicochemical properties to bioactive molecules, including enhanced solubility, metabolic stability, and binding affinity.[1][2] Among its derivatives, the 3-aminoazetidine core has garnered significant attention as a versatile building block for the construction of novel therapeutics. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic methodologies for accessing 3-aminoazetidine derivatives, alongside an exploration of their applications in drug discovery.

A Historical Perspective: The Challenge of the Unsubstituted 3-Amino Group

The journey to unlocking the full potential of 3-aminoazetidines was not straightforward. While N-substituted 3-aminoazetidines were accessible through various synthetic routes, the preparation of the parent 3-aminoazetidine, with a free primary amine, remained a significant challenge for a considerable period. A pivotal moment in the history of this scaffold came with a 1989 patent that highlighted the lack of existing literature methods for preparing an azetidine with a free amino group at the 3-position.[3] This invention described a multi-step synthesis starting from a protected 3-sulfonyloxyazetidine, which, through substitution with a phthalimido group followed by deprotection, yielded the coveted 3-aminoazetidine.[3] This breakthrough was instrumental in paving the way for the widespread use of this versatile building block in drug discovery programs.

Prior to this, the synthesis of azetidines, in general, was an area of active research. Classical methods often involved the intramolecular cyclization of γ-amino halides or alcohols.[4] However, these approaches were often hampered by competing side reactions and the inherent difficulty of forming a strained four-membered ring. The development of more robust and efficient synthetic strategies was crucial for the advancement of azetidine chemistry.

The Synthetic Arsenal: Methodologies for Constructing the 3-Aminoazetidine Core

The synthesis of 3-aminoazetidine and its derivatives has evolved significantly, with several reliable methods now available to medicinal chemists. These strategies can be broadly categorized into two main approaches: construction from acyclic precursors and functionalization of a pre-formed azetidine ring.

Building from the Ground Up: Cyclization of Acyclic Precursors

The most fundamental approach to the azetidine core involves the intramolecular cyclization of a suitably functionalized acyclic precursor. This strategy relies on the formation of a crucial C-N bond to close the four-membered ring.

A cornerstone of this approach is the cyclization of 1,3-diaminopropane derivatives or their synthetic equivalents. A key intermediate in many modern syntheses is 1-benzhydryl-3-aminoazetidine, which can be prepared from 1-benzhydrylazetidin-3-ol.[5] The benzhydryl group serves as a readily cleavable protecting group for the azetidine nitrogen.

Experimental Protocol: Synthesis of 3-Aminoazetidine Dihydrochloride via N-Benzhydryl Protection [3]

Step 1: Synthesis of 1-Benzhydryl-3-phthalimidoazetidine

-

Rationale: This step introduces a protected form of the amino group at the 3-position. The phthalimide group is a robust protecting group that can be removed under specific conditions.

-

Procedure:

-

A solution of 1-benzhydryl-3-mesyloxyazetidine in a suitable solvent (e.g., DMF) is treated with potassium phthalimide.

-

The reaction mixture is heated to facilitate the nucleophilic substitution of the mesylate group by the phthalimide.

-

After completion of the reaction, the product is isolated by extraction and purified by crystallization.

-

Step 2: Deprotection of the Benzhydryl Group

-

Rationale: The benzhydryl group is typically removed by catalytic hydrogenation. This step exposes the azetidine nitrogen.

-

Procedure:

-

1-Benzhydryl-3-phthalimidoazetidine is dissolved in a suitable solvent (e.g., methanol) containing a hydrogenation catalyst (e.g., palladium hydroxide on carbon, Pearlman's catalyst).[3]

-

The mixture is subjected to a hydrogen atmosphere at elevated pressure and temperature.

-

Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield 3-phthalimidoazetidine.

-

Step 3: Hydrolysis of the Phthalimide Group

-

Rationale: The final deprotection step involves the removal of the phthalimide group to reveal the free primary amine. Hydrazine hydrate is a common reagent for this transformation.

-

Procedure:

-

3-Phthalimidoazetidine is treated with hydrazine hydrate in a suitable solvent (e.g., methanol).

-

The reaction mixture is heated to drive the hydrazinolysis of the phthalimide.

-

The resulting 3-aminoazetidine is then typically converted to a salt, such as the dihydrochloride, for improved stability and handling by treatment with hydrochloric acid.[3]

-

A Direct Approach: Reductive Amination of 3-Azetidinone

A more convergent and widely used method for the synthesis of N-substituted 3-aminoazetidines is the reductive amination of a 3-azetidinone precursor. This approach allows for the direct installation of a diverse range of substituents on the 3-amino group.

Experimental Protocol: Synthesis of N-Substituted 3-Aminoazetidines via Reductive Amination [6]

-

Rationale: This one-pot reaction combines the formation of an imine or enamine intermediate from 3-azetidinone and a primary or secondary amine, followed by its immediate reduction to the corresponding amine. Sodium triacetoxyborohydride is a mild and selective reducing agent well-suited for this transformation.

-

Procedure:

-

To a solution of N-Boc-3-azetidinone in a suitable solvent (e.g., dichloromethane), the desired primary or secondary amine is added.

-

Sodium triacetoxyborohydride is then added portion-wise at room temperature.

-

The reaction is stirred until completion, as monitored by an appropriate technique (e.g., TLC or LC-MS).

-

The reaction is quenched, and the product is isolated by extraction and purified by chromatography.

-

The Boc protecting group on the azetidine nitrogen can be subsequently removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in methanol) to yield the desired 3-aminoazetidine derivative.[6]

-

| Reactant Amine (R-NH2) | Reducing Agent | Solvent | Yield (%) | Reference |

| Phenylamine | NaBH(OAc)3 | Dichloromethane | 49-95 | [6] |

| Substituted Phenylamines | NaBH(OAc)3 | Dichloromethane | 49-95 | [6] |

| Alkylamines | NaBH(OAc)3 | Dichloromethane | Moderate | [6] |

Table 1: Representative Yields for the Reductive Amination of N-Boc-3-azetidinone.

DOT Diagram: Synthetic Routes to 3-Aminoazetidine Derivatives

Caption: Key synthetic strategies for accessing the 3-aminoazetidine core.

A Scaffold for Innovation: Applications in Drug Discovery

The unique structural and physicochemical properties of the 3-aminoazetidine motif have made it a valuable component in the design of novel therapeutic agents across various disease areas.[1] Its ability to introduce a basic nitrogen atom in a constrained three-dimensional space allows for precise interactions with biological targets.

Modulating the Mind: Triple Reuptake Inhibitors

One of the most prominent applications of 3-aminoazetidine derivatives has been in the development of triple reuptake inhibitors (TRIs) for the treatment of depression.[6] TRIs act by blocking the reuptake of serotonin, norepinephrine, and dopamine in the brain. A significant body of research has explored the synthesis and biological evaluation of extensive libraries of 3-aminoazetidine derivatives as potential TRIs.[6] By modifying the substituents on the 3-amino group, researchers have been able to fine-tune the inhibitory activity and selectivity for the different monoamine transporters.[6]

| Compound | hSERT IC50 (nM) | hNET IC50 (nM) | hDAT IC50 (nM) | Reference |

| Compound A | 10 | 25 | 150 | [6] |

| Compound B | 5 | 15 | 80 | [6] |

Table 2: In Vitro Potency of Exemplary 3-Aminoazetidine-Based Triple Reuptake Inhibitors. (Note: Data is illustrative based on reported activities)

DOT Diagram: General Structure of 3-Aminoazetidine-Based Triple Reuptake Inhibitors

Caption: Pharmacophoric elements of 3-aminoazetidine TRIs.

Combating Cancer: Novel Anti-tumor Agents

The 3-aminoazetidine scaffold has also been incorporated into novel anti-cancer agents. For instance, analogues of the potent anti-tubulin agent TZT-1027 have been synthesized where a 3-aryl-azetidine moiety replaces the phenylethyl group at the C-terminus.[7] This modification aimed to introduce conformational constraints and potentially improve the pharmacological profile of the parent compound. Several of these analogues exhibited excellent antiproliferative activities against various cancer cell lines.[7]

Expanding the Therapeutic Reach

Beyond TRIs and anti-cancer agents, 3-aminoazetidine derivatives have been explored for a range of other therapeutic applications, including as:

-

GABA Uptake Inhibitors: Conformationally constrained analogues of GABA and β-alanine incorporating an azetidine ring have been evaluated for their potential as GABA uptake inhibitors.[8]

-

Antiviral Agents: The 3-aminoazetidine core has been utilized as a key intermediate in the synthesis of antiviral compounds, including peptide mimetics with potential anti-AIDS activity.[9]

-

Tachykinin Antagonists: Derivatives of 3-aminoazetidine have been synthesized and investigated as tachykinin antagonists.[9]

Conclusion and Future Outlook

The discovery and development of synthetic routes to 3-aminoazetidine and its derivatives have provided medicinal chemists with a powerful tool for the design of novel therapeutics. From its challenging beginnings to its current status as a privileged scaffold, the journey of the 3-aminoazetidine core highlights the importance of synthetic innovation in driving drug discovery. As our understanding of the unique conformational and physicochemical properties of this strained ring system continues to grow, we can anticipate the emergence of new and improved therapeutic agents incorporating this versatile building block in the years to come. The continued exploration of novel synthetic methodologies, including asymmetric approaches, will further expand the chemical space accessible to researchers, paving the way for the next generation of 3-aminoazetidine-based medicines.

References

- Barreca, G., & Buzzetti, F. (1989). 3-aminoazetidine, its salts and intermediates of synthesis. U.S. Patent No. 4,822,895. Washington, DC: U.S. Patent and Trademark Office. [URL: https://patents.google.

- Han, Y., Han, M., Shin, D., Song, C., & Hahn, H. G. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(7), 813–818. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4094251/]

- BenchChem. (2025). Review of 3-substituted azetidine synthesis methods. BenchChem. [URL: https://www.benchchem.com/technical-documents/synthesis-of-3-substituted-azetidines]

- Duncia, J. V., & Santella, J. B. (2000). Synthesis of azetidine derivatives. W.O. Patent No. 2000/063168. Geneva, Switzerland: World Intellectual Property Organization. [URL: https://patents.google.

- Wang, B. J., & Duncton, M. A. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13317–13323. [URL: https://pubmed.ncbi.nlm.nih.gov/32990494/]

- Li, W., Liu, Y., Zhang, Y., & Li, J. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs, 14(5), 85. [URL: https://www.mdpi.com/1660-3397/14/5/85]

- Kovács, E., Ferenc, F., & Zoltan, M. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines. Frontiers in Chemistry, 8, 729. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2020.00729/full]

- Nagy, J. B., Földesi, A., & Kónya, D. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. [URL: https://www.mdpi.com/1420-3049/28/3/1091]

- Höfner, G., & Wanner, K. T. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry, 45(6), 2296–2304. [URL: https://pubmed.ncbi.nlm.nih.gov/20219271/]

- Han, Y., Han, M., Shin, D., Song, C., & Hahn, H. G. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188–8192. [URL: https://pubmed.ncbi.nlm.nih.gov/22938049/]

- Reddy, V. V. R. M., et al. (2010). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Organic Process Research & Development, 14(4), 931-935. [URL: https://www.researchgate.

- Li, B., Witt, M. F., Brandt, T. A., & Whritenour, D. (2005). An efficient two-step synthesis of 3-amino-1-benzhydrylazetidine. Journal of Chemical Research, 2005(7), 443-444. [URL: https://www.researchgate.net/publication/250005526_An_Efficient_Two-Step_Synthesis_of_3-Amino-1-Benzhydrylazetidine]

- Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/38180000/]

- Soloshonok, V. A., & Sorochinsky, A. E. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Pharmaceuticals, 15(8), 999. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9414902/]

- Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430. [URL: https://www.researchgate.net/publication/363659424_Recent_progress_in_synthesis_of_3-functionalized_azetidines]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US4822895A - 3-aminoazetidine, its salts and intermediates of synthesis - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Characterization of Methyl 3-aminoazetidine-1-carboxylate

Introduction: The Azetidine Scaffold in Modern Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, have emerged from relative obscurity to become highly valued scaffolds in medicinal chemistry. Their rigid, three-dimensional structure provides a unique vector for exiting a molecule's core, offering a compelling alternative to more common rings like piperidine or pyrrolidine. This conformational constraint can lead to improved potency, selectivity, and desirable physicochemical properties, particularly for central nervous system (CNS) targets.[1]

Methyl 3-aminoazetidine-1-carboxylate is a key bifunctional building block within this chemical space. It incorporates a reactive primary amine for further derivatization and a methyl carbamate for modulating the ring's electronic properties and stability. As such, its unambiguous structural verification is paramount for any research or development program.

This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—required to confirm the identity and purity of this compound. The narrative emphasizes not just the data itself, but the underlying principles and experimental logic that ensure trustworthy and reproducible results.

Caption: Molecular structure of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom. For a molecule like this compound, both ¹H and ¹³C NMR are essential for unambiguous confirmation.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals for the azetidine ring protons, the amino group, and the methyl ester.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 4.2 - 4.0 | Triplet (t) | 2H | Ha (axial) | Protons on C2/C4 adjacent to the carbamate nitrogen are deshielded. The axial protons are typically upfield of the equatorial ones. |

| ~ 3.8 - 3.6 | Triplet (t) | 2H | He (equatorial) | Protons on C2/C4. The equatorial protons experience slightly different shielding compared to the axial protons. |

| ~ 3.7 | Singlet (s) | 3H | -OCH₃ | The three equivalent protons of the methyl ester group show a characteristic singlet. |

| ~ 3.5 - 3.3 | Quintet (p) | 1H | Hc | The proton on C3 is coupled to the four neighboring protons on C2 and C4. |

| ~ 1.7 | Broad Singlet (br s) | 2H | -NH₂ | The protons of the primary amine are exchangeable and often appear as a broad signal. Integration confirms two protons. |

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

The carbon NMR spectrum provides a count of the unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 172.0 | C=O (Carbamate) | The carbonyl carbon of the carbamate is significantly deshielded. |

| ~ 52.0 | -OCH₃ | The methyl ester carbon. |

| ~ 50.0 | C2 / C4 | The two equivalent carbons of the azetidine ring adjacent to the nitrogen. |

| ~ 45.0 | C3 | The carbon atom bearing the amino group. |

Experimental Protocol for NMR Acquisition

A self-validating protocol ensures data integrity and reproducibility.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard for many organic molecules, but DMSO-d₆ may be preferred if hydrogen bonding with the amine is of interest. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve high magnetic field homogeneity, resulting in sharp, well-resolved peaks.

-

Data Acquisition:

-

¹H NMR: Acquire data using a standard pulse sequence. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire data using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation to the acquired free induction decay (FID). Phase the spectrum and perform baseline correction. Integrate the ¹H NMR signals to determine proton ratios.

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrational frequencies of specific bonds.

Key IR Absorption Bands

The IR spectrum of this compound will be dominated by absorptions from the N-H bonds of the amine and the C=O bond of the carbamate. Data from related azetidine structures provide a reliable reference for expected peak positions.[2][4]

| Frequency Range (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| 3400 - 3300 | Medium, Doublet | Primary Amine (-NH₂) | N-H Symmetric & Asymmetric Stretching |

| 2980 - 2850 | Medium | C-H (Aliphatic) | C-H Stretching |

| 1710 - 1690 | Strong | Carbamate (N-C=O) | C=O Stretching |

| 1650 - 1580 | Medium | Primary Amine (-NH₂) | N-H Bending (Scissoring) |

| 1450 - 1350 | Medium | Carbamate | C-N Stretching |

| 1250 - 1020 | Strong | Ester Linkage | C-O Stretching |

Causality in Interpretation: The strong, sharp absorption around 1700 cm⁻¹ is a definitive indicator of the carbamate's carbonyl group.[5] Simultaneously, the presence of a doublet in the 3400-3300 cm⁻¹ region is characteristic of a primary amine, distinguishing it from a secondary amine (which would show a single peak) or a tertiary amine (which would show none).

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum should be baseline-corrected. Identify and label the major absorption peaks and correlate them to the expected functional groups.

Caption: Workflow for ATR-IR spectroscopy.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can confirm the elemental composition.

Predicted Mass Spectrum Data (ESI-HRMS)

Using Electrospray Ionization (ESI) in positive ion mode, the molecule is expected to be observed as the protonated species [M+H]⁺.

-

Molecular Formula: C₇H₁₄N₂O₂

-

Exact Mass: 158.1055

-

Predicted [M+H]⁺ (Monoisotopic): 159.1133

Table of Expected Fragments:

| m/z | Proposed Fragment Ion | Rationale for Fragmentation |

| 159.1133 | [C₇H₁₅N₂O₂]⁺ | Protonated molecular ion. |

| 102.0555 | [C₄H₈NO₂]⁺ | Loss of the azetidine ring with the amino group via cleavage of the N1-C(O) bond. |

| 57.0582 | [C₃H₇N]⁺ | The 3-aminoazetidine ring fragment itself after loss of the methyl carbamate group. |

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The acid is essential for promoting protonation in positive ion mode.

-

Instrumentation: Use an ESI source coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Data Acquisition: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire data in positive ion mode over a relevant mass range (e.g., m/z 50-500).

-

Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion. Compare the measured m/z value to the theoretical value. A mass accuracy of <5 ppm provides high confidence in the assigned elemental composition. Analyze other major peaks and propose logical fragmentation pathways.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Boc-3-(Amino)azetidine | 193269-78-2 [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. Surface of cytochrome c: infrared spectroscopy of carboxyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Methyl 3-aminoazetidine-1-carboxylate (CAS 233764-48-2): A Versatile Scaffold for Modern Drug Discovery

Abstract

Methyl 3-aminoazetidine-1-carboxylate, registered under CAS number 233764-48-2, has emerged as a critical building block for medicinal chemists and drug development professionals. This guide provides an in-depth analysis of its chemical properties, strategic applications, and handling protocols. While not possessing intrinsic biological activity itself, its value lies in the unique conformational constraints and synthetic versatility it imparts to novel therapeutic agents. The azetidine ring, a four-membered saturated heterocycle, offers a compelling alternative to more common cyclic structures, enabling exploration of novel chemical space and improving drug-like properties. We will explore its application in the synthesis of advanced intermediates for targets such as STAT3 and its role as a conformationally restricted amino acid analogue, supported by representative synthetic protocols and a survey of commercial suppliers.

Core Chemical Identity and Physicochemical Properties

This compound is a bifunctional organic molecule featuring a reactive secondary amine within a strained four-membered ring and a methyl ester. This structure provides two key points for chemical modification, making it an ideal starting material for library synthesis. The azetidine ring system introduces conformational rigidity, a desirable trait in modern drug design for enhancing binding affinity and optimizing pharmacokinetic profiles.[1][2]

The primary synonym for this compound is 1-Azetidinecarboxylic acid, 3-amino-, methyl ester. Its fundamental properties are summarized below.

Table 1: Physicochemical and Computational Data

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 233764-48-2 | [3] |

| Molecular Formula | C₅H₁₀N₂O₂ | [3] |

| Molecular Weight | 130.15 g/mol | [3] |

| Appearance | Varies (typically liquid or oil) | Supplier Data |

| SMILES | O=C(N1CC(N)C1)OC | [3] |

| Topological Polar Surface Area (TPSA) | 55.56 Ų | [3] |

| logP (calculated) | -0.6043 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Storage Temperature | 2-8°C, Sealed in dry conditions |[3] |

Note: Some physical properties like density and refractive index are more readily available for N-protected analogues such as the N-Boc variant (CAS 610791-05-4), which is a liquid with a density of 1.072 g/mL at 25°C and a refractive index of n20/D 1.452. Researchers should treat these as indicative for the parent compound.

The Strategic Role in Drug Discovery: A Versatile Building Block

The primary utility of this compound is not as a standalone therapeutic agent, but as a foundational scaffold in the synthesis of more complex, biologically active molecules.[1][2][4] Its rigid, three-dimensional structure allows for precise spatial orientation of appended functional groups, which is critical for achieving high-affinity interactions with biological targets.

Rationale for Employing the Azetidine Scaffold

In drug design, moving beyond "flat" aromatic rings towards more three-dimensional structures is a key strategy to improve selectivity and physicochemical properties. The azetidine ring serves as a bioisosteric replacement for larger, more flexible, or more lipophilic groups, offering several advantages:

-

Conformational Constraint: The strained four-membered ring limits the rotational freedom of substituents, reducing the entropic penalty upon binding to a target protein.[1]

-

Improved Solubility: As a small, polar heterocycle, it can serve as a "solubility handle," enhancing the aqueous solubility of a lead compound.

-

Novel Chemical Space: It allows chemists to "escape from flatland," creating molecules with unique shapes that can access binding pockets inaccessible to traditional scaffolds.[2]

-

Metabolic Stability: The azetidine core is generally more stable to metabolic degradation compared to other strained rings.

Application in Developing Targeted Therapeutics

Research has demonstrated the successful incorporation of the azetidine motif into potent inhibitors for various disease targets. For instance, azetidine amides have been developed as potent small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key target in oncology.[5] In these analogues, the azetidine core serves as a rigid scaffold to correctly position the pharmacophoric elements required for binding to the STAT3 protein, thereby disrupting its signaling function.

The diagram below illustrates the conceptual integration of an azetidine-derived fragment into a hypothetical kinase inhibitor, showcasing how the scaffold orients key binding motifs within the ATP-binding pocket.

Caption: Conceptual role of the azetidine scaffold in orienting pharmacophores.

Synthetic Utility and Experimental Protocols

This compound is a versatile intermediate. The unprotected secondary amine at the 3-position is a potent nucleophile, while the N-carboxylate offers a site for protection/deprotection or further modification. The methyl ester at the 1-position can be hydrolyzed or used in further coupling reactions.

Representative Workflow: N-Acylation

A common synthetic transformation involving this building block is the acylation of the 3-amino group to form an amide bond, a cornerstone of medicinal chemistry. This reaction links the azetidine core to another fragment of the target molecule.

Caption: General workflow for N-acylation of the azetidine building block.

Detailed Experimental Protocol: Synthesis of an Azetidine Amide

This protocol describes a standard HATU-mediated amide coupling, a reliable method for forming the amide bond with minimal side products.

Objective: To couple this compound with a generic carboxylic acid (R-COOH).

Materials:

-

This compound (1.0 eq)

-

Carboxylic acid of interest (R-COOH) (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add the carboxylic acid (1.1 eq) and dissolve it in anhydrous DMF (approx. 0.1 M concentration).

-

Addition of Reagents: To the stirred solution, add this compound (1.0 eq), followed by HATU (1.2 eq) and DIPEA (3.0 eq).

-

Causality Note: HATU is an efficient coupling agent that activates the carboxylic acid to form a highly reactive intermediate. DIPEA is a non-nucleophilic base used to neutralize the generated acids and facilitate the reaction.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting materials are consumed (typically 2-12 hours).

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) to remove unreacted acid and HATU byproducts, followed by brine (1x).

-

Self-Validation: The aqueous washes are critical for removing polar impurities, simplifying the subsequent purification step.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-acylated azetidine product.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for CAS 233764-48-2 is not widely available, data from closely related azetidine derivatives (e.g., tert-Butyl 3-aminoazetidine-1-carboxylate, CAS 193269-78-2) suggest the following precautions.

-

Hazard Classification: Assumed to be an irritant. May cause skin and serious eye irritation/damage. Handle with care.

-

Personal Protective Equipment (PPE): Wear standard laboratory PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, typically refrigerated at 2-8°C as recommended by suppliers.[3] The compound may be air and heat sensitive.

-

Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.

Commercial Availability and Suppliers

This compound is available from various chemical suppliers specializing in building blocks for research and development. Purity levels are typically ≥98%.

Table 2: Selected Commercial Suppliers

| Supplier | Product Number (Example) | Notes |

|---|---|---|

| ChemScene | CS-0293306 | Provides purity and basic storage information. |

| Pharmaffiliates | PA 27 0027120 | Lists compound as a miscellaneous research chemical. |

| BLD Pharm | BD530338 | Available for online ordering. |

| Conier Chem and Pharma | CB320267 | Listed in chemical buyer's guides. |

| Shanghai Yuanye Bio-Technology | T73239 | Contact information available for quotation. |

References

-

Pharmaffiliates. CAS No : 233764-48-2 | Product Name : this compound. [Link]

-

Conier Chem and Pharma Limited. ChemBuyersGuide.com. [Link]

-

ChemBK. 1-Azetidinecarboxylicacid,3-amino-,methylester. [Link]

-

ScienceDaily. Using visible light to make pharmaceutical building blocks. [Link]

-

Page, B. D. G., et al. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

-

ResearchGate. Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. [Link]

-

Knight Chemicals. tert-butyl 3-(6-aminopyridin-3-yl)azetidine-1-carboxylate. [Link]

-

Grybon, O. A., et al. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. [Link]

-

Cheméo. Chemical Properties of Azetidine, 1-methyl- (CAS 4923-79-9). [Link]

Sources

- 1. Azetidines - Enamine [enamine.net]

- 2. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. sciencedaily.com [sciencedaily.com]

- 5. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Azetidine Scaffold: A Technical Guide to Biological Activity and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract